5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one typically involves the condensation of appropriate precursors under controlled conditions. One documented method involves the reaction of 5,7-dimethyl-4a,7a-diphenyl-3-thioxoperhydroimidazo[4,5-e]-1,2,4-triazin-6-one with halogenoacetic acids . The reaction conditions include the use of specific solvents and catalysts to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to produce this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one undergoes various chemical reactions, including:
Condensation Reactions: As mentioned, it can react with halogenoacetic acids to form new compounds.
Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenoacetic acids, solvents like dichloromethane, and catalysts such as Lewis acids. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include derivatives of the original compound, such as { (5,7-dimethyl-6-oxo-4a,7a-diphenyl-4,4a,5,6,7,7a-hexahydro-1H-imidazo[4,5-e]-1,2,4-triazin-3-yl)thio}acetic acid and 1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e]-1,3-thiazolo[3,2-b]-1,2,4-triazine-2,7(1H,6H)-dione .
Scientific Research Applications
5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of specialized materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites on proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-6-phenyl-7H-(1,2,4)thiadiazolo(4,5-b)(1,2,4)triazin-5(4H)-one
- 3-(methylthio)-6-phenyl-1,2,4-triazin-5(4H)-one
- 6-(ethylthio)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
Uniqueness
5,7-dimethyl-4a,7a-diphenyl-3-thioxooctahydro-6H-imidazo[4,5-e][1,2,4]triazin-6-one stands out due to its unique combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H19N5OS |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5,7-dimethyl-4a,7a-diphenyl-3-sulfanylidene-2,4-dihydro-1H-imidazo[4,5-e][1,2,4]triazin-6-one |
InChI |
InChI=1S/C18H19N5OS/c1-22-16(24)23(2)18(14-11-7-4-8-12-14)17(22,19-15(25)20-21-18)13-9-5-3-6-10-13/h3-12,21H,1-2H3,(H2,19,20,25) |
InChI Key |
DLIFSPJMDLQXEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C2(C1(NC(=S)NN2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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